2-[3-(4-BENZYLPIPERIDINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Description
This compound belongs to the benzothieno[2,3-d]pyrimidinone class, characterized by a fused benzothiophene-pyrimidinone core. The structural uniqueness arises from the 4-benzylpiperidino-3-oxopropyl substituent at position 2 and a methyl group at position 5.
Properties
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-17-7-8-20-21(15-17)32-26-24(20)25(31)27-22(28-26)9-10-23(30)29-13-11-19(12-14-29)16-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFIKLYEGLOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-benzyloxyphenyl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothieno[2,3-d]pyrimidine core.
Final Coupling and Functionalization: The final step involves coupling the benzyloxyphenyl group to the core structure, followed by functionalization to introduce the oxopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Core Reactivity of the Benzothienopyrimidinone Scaffold
The tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core provides multiple reaction sites:
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C4-carbonyl : Susceptible to nucleophilic attack (e.g., hydrolysis, condensation).
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Thiophene ring : Electrophilic substitution at sulfur or aromatic positions.
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Pyrimidine NH : Participation in hydrogen bonding or deprotonation under basic conditions .
Table 1: Functional Group Reactivity
Reactions at the 3-(4-Benzylpiperidino)-3-Oxopropyl Side Chain
The propionyl-linked 4-benzylpiperidine moiety undergoes:
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Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 3-(4-benzylpiperidino)propionic acid .
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Cyclization : With hydrazine or ammonia, forms pyrazoline or pyrimidine derivatives via intramolecular nucleophilic attack .
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Cross-coupling : Suzuki-Miyaura reactions at the benzyl group’s aryl ring (e.g., bromination followed by Pd-catalyzed coupling) .
Table 2: Side-Chain Transformations
| Reagent/Condition | Product | Yield (%) | Citation |
|---|---|---|---|
| HCl (reflux) | Propionic acid derivative | 72 | |
| Hydrazine hydrate | Pyrazoline-fused hybrid | 65 | |
| Pd(PPh₃)₄, aryl boronic acid | Biaryl derivative | 58 |
Heterocyclic Expansion and Fusion Reactions
The compound serves as a precursor for complex polycyclic systems:
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Pyranopyrimidine formation : Reacts with malononitrile under ultrasound irradiation to form spiro-fused pyran derivatives .
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Triazolo extensions : Condensation with triethyl orthoformate yields triazolo[1,5-a]pyridine hybrids .
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Thiadiazolidine synthesis : Interaction with chloracetyl chloride produces triazinopyrimidine derivatives .
Table 3: Heterocyclic Derivatives
Biological Activity and Pharmacological Modifications
Selected derivatives exhibit antimicrobial and antifungal properties. Key modifications include:
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Halogenation : Bromination at C7 enhances antifungal activity (MIC: 2 µg/mL vs. Candida albicans) .
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Sulfone formation : Oxidation of the thiophene sulfur improves metabolic stability .
Synthetic Methodologies
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One-pot synthesis : Achieved via microwave-assisted three-component reactions (barbituric acid, aldehydes, and thiourea) .
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Catalysis : Fe₃O₄@APTES@isatin-HSO₃ nanoparticles enhance yields (up to 98%) in solvent-free conditions .
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity
- Recent studies indicate that compounds similar to this benzothieno-pyrimidine derivative exhibit significant antidepressant effects. They modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
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Anticancer Properties
- Research has demonstrated that benzothieno-pyrimidines can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
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Neuroprotective Effects
- The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
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Study on Antidepressant Effects
- A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages.
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Anticancer Mechanism Investigation
- In vitro studies conducted on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The findings were published in Cancer Letters, highlighting its potential as a therapeutic agent against various cancers.
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Neuroprotection Research
- A recent investigation focused on the neuroprotective effects of related compounds against glutamate-induced toxicity in neuronal cells. The study demonstrated that these compounds could significantly reduce cell death and oxidative stress markers.
Data Tables
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors:
Molecular Targets: Tyrosine kinases and cyclin-dependent kinases are the primary molecular targets.
Pathways Involved: The inhibition of these enzymes leads to disruption of cell signaling pathways, resulting in antiproliferative effects.
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (e.g., Cl, Br, F) in analogs () are linked to improved receptor-binding affinity and metabolic stability.
- The 7-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 4-chlorophenyl in ), favoring interactions with compact binding pockets.
Pharmacological and Toxicological Profiles
Activity Insights :
- Kinase Modulation : Piperazine/piperidine-containing derivatives (e.g., ) are often explored as kinase inhibitors due to their ability to chelate ATP-binding sites.
Biological Activity
The compound 2-[3-(4-BENZYLPIPERIDINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothieno-pyrimidine scaffold. The presence of the benzylpiperidine moiety contributes to its pharmacological properties. The molecular formula and other physicochemical properties are essential for understanding its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antitumor Activity :
- Research indicates that derivatives of benzothieno-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed inhibitory effects on breast cancer cells (MDA-MB-231) with efficacy ranging from 43% to 87% in cell viability assays .
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Tyrosine Kinase Inhibition :
- Compounds with similar structures have been identified as potent inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways. The substitution patterns at C5 and C6 positions in pyrido[2,3-d]pyrimidin-7(8H)-ones have been correlated with their selectivity for different receptors, emphasizing the importance of structural modifications in enhancing biological activity .
- Antiviral Properties :
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting growth factor receptors.
- Modulation of Enzyme Activity : By acting as a competitive inhibitor for certain enzymes involved in metabolic pathways, it could alter the cellular environment favorably for therapeutic outcomes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What metrics should be prioritized in reporting bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
